Cas no 2229446-19-7 (2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride)

2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride
- 2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride
- 2229446-19-7
- EN300-2003962
-
- インチ: 1S/C11H11FN2O2S/c12-17(15,16)9-6-10-2-4-11(5-3-10)14-8-1-7-13-14/h1-5,7-8H,6,9H2
- InChIKey: ILXQDHWIKCSNCV-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C=CC(=CC=1)N1C=CC=N1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 254.05252693g/mol
- どういたいしつりょう: 254.05252693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003962-1.0g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-2003962-2.5g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-2003962-10.0g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-2003962-1g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-2003962-10g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-2003962-0.05g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-2003962-0.5g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-2003962-5g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 5g |
$3313.0 | 2023-09-16 | ||
Enamine | EN300-2003962-0.1g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-2003962-0.25g |
2-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonyl fluoride |
2229446-19-7 | 0.25g |
$1051.0 | 2023-09-16 |
2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluorideに関する追加情報
Professional Introduction to Compound with CAS No. 2229446-19-7 and Product Name: 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride
The compound identified by the CAS number 2229446-19-7 and the product name 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial drug development. The unique structural features of this molecule, particularly its sulfonyl fluoride and pyrazole moieties, contribute to its potential as a versatile intermediate in the synthesis of bioactive molecules.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets in a highly specific manner. The presence of the 1H-pyrazol-1-yl group in the molecular structure of this compound suggests its potential utility in the development of drugs targeting inflammatory and immunological pathways. Pyrazole derivatives are well-documented for their role in modulating various enzymatic activities, which makes them valuable scaffolds for drug discovery.
The sulfonyl fluoride moiety is another critical feature of this compound that enhances its pharmacological profile. Sulfonyl fluorides are known for their ability to act as leaving groups in nucleophilic substitution reactions, which is a fundamental mechanism in many synthetic pathways. Additionally, sulfonyl fluorides have been reported to exhibit anti-inflammatory, anti-microbial, and anti-cancer properties. The combination of these two functional groups in 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride positions it as a promising candidate for further exploration in medicinal chemistry.
In the context of current research, there has been growing interest in the development of small-molecule inhibitors that can modulate protein-protein interactions (PPIs). These interactions are crucial for numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The structural motif of 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride suggests its potential as a PPI modulator due to its ability to interact with specific amino acid residues through hydrogen bonding and hydrophobic interactions.
Moreover, the compound's solubility characteristics make it suitable for various formulation strategies, which is an essential consideration in drug development. Solubility plays a critical role in determining the bioavailability and efficacy of a drug. The presence of polar functional groups such as the sulfonyl fluoride enhances the solubility of this compound, making it more amenable to formulation into oral or injectable dosage forms.
From a synthetic chemistry perspective, 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride offers several advantages as an intermediate. The sulfonyl fluoride group can be readily converted into other functional groups such as sulfonamides or sulfonates through nucleophilic aromatic substitution reactions. This versatility allows chemists to modify the molecular structure further to optimize pharmacokinetic properties or target specific biological pathways.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride. Molecular docking studies have shown that this compound can bind effectively to several therapeutic targets, including kinases and transcription factors. These interactions are critical for developing drugs that can modulate cellular signaling pathways involved in disease progression.
In conclusion, 2-4-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of the sulfonyl fluoride and pyrazole moieties makes it a versatile intermediate with potential applications in drug development across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one are likely to play an increasingly important role in the discovery and development of novel therapeutics.
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